2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic acid
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Overview
Description
It belongs to the class of drugs called fibrates and works by reducing the production of triglycerides and increasing the production of high-density lipoprotein (HDL) cholesterol.
Preparation Methods
The synthesis of 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic acid involves several steps. One common method includes the reaction of 4-(2-Phenylpropan-2-yl)phenol with 2-bromopropanoic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Scientific Research Applications
2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: It is studied for its effects on lipid metabolism and its potential role in regulating gene expression related to lipid homeostasis.
Medicine: It is used in the development of drugs for treating hyperlipidemia and cardiovascular diseases.
Industry: It is used in the formulation of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic acid involves the activation of peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to increased expression of genes involved in fatty acid oxidation, lipoprotein metabolism, and cholesterol transport. The compound reduces the production of triglycerides and increases the levels of HDL cholesterol, thereby improving lipid profiles and reducing the risk of cardiovascular diseases .
Comparison with Similar Compounds
2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic acid is unique compared to other fibrates due to its specific molecular structure, which provides distinct pharmacokinetic and pharmacodynamic properties. Similar compounds include:
Clofibrate: Another fibrate used to lower cholesterol and triglyceride levels.
Gemfibrozil: A fibrate that also activates PPARα but has different pharmacokinetic properties.
Bezafibrate: A fibrate with a broader spectrum of lipid-lowering effects. The uniqueness of this compound lies in its higher potency and longer duration of action compared to these similar compounds.
Properties
IUPAC Name |
2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-13(17(19)20)21-16-11-9-15(10-12-16)18(2,3)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNUIPJWPYXKIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)C(C)(C)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90326100 |
Source
|
Record name | 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90326100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70757-66-3 |
Source
|
Record name | 70757-66-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523952 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90326100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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